Superior Electrical Conductivity of MnSe Derived from a Significantly Lower Band Gap vs. MnO and MnS
MnSe exhibits a substantially lower band gap, which translates directly to higher electrical conductivity compared to its oxide and sulfide counterparts. The reported band gap of MnSe is 2.0-2.3 eV, in stark contrast to the 4.2 eV band gap of MnO and the 3.2 eV band gap of MnS [1][2]. This difference in electronic structure is a primary reason for selecting MnSe in applications where higher electrical conductivity is required.
| Evidence Dimension | Electronic Band Gap (Eg) |
|---|---|
| Target Compound Data | 2.0 eV [1]; 2.3 eV [2] |
| Comparator Or Baseline | MnO: ~4.2 eV; MnS: ~3.2 eV |
| Quantified Difference | MnSe band gap is approximately 2.0 eV lower than MnO and 0.9 eV lower than MnS. |
| Conditions | Bulk material, rock-salt crystal structure, ambient conditions |
Why This Matters
A lower band gap directly enables higher intrinsic electrical conductivity, making MnSe a more suitable candidate for applications like electrode materials and conductive layers where MnO or MnS would be too resistive.
- [1] Crystal Structure of Manganese selenide. ChemicalBook. Retrieved from https://m.chemicalbook.com/article/crystal-structure-of-manganese-selenide.htm. View Source
- [2] Manganese Selenide, MnSe, Cubic. MatWeb. Retrieved from http://www.matweb.com/. View Source
